

2-Fluoro-1,3-dimethyl-5-nitrobenzene reactivity profile

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Compound of Interest

Compound Name: 2-Fluoro-1,3-dimethyl-5-nitrobenzene

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An In-depth Technical Guide to the Reactivity Profile of **2-Fluoro-1,3-dimethyl-5-nitrobenzene**

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of **2-fluoro-1,3-dimethyl-5-nitrobenzene**. The document elucidates the core principles governing its behavior in chemical reactions, with a primary focus on Nucleophilic Aromatic Substitution (S_NAr) and a secondary analysis of its disposition towards Electrophilic Aromatic Substitution (EAS). The guide details the interplay of the electronic and steric effects of the fluoro, dimethyl, and nitro substituents, which collectively define the molecule's reactivity. Included are detailed mechanistic pathways, step-by-step experimental protocols for key transformations, and a discussion of its application as a synthetic intermediate, particularly in the development of androgen receptor antagonists.^{[1][2]} This document is intended for researchers, chemists, and professionals in the field of drug development seeking a deep, practical understanding of this versatile chemical building block.

Introduction and Physicochemical Profile

2-Fluoro-1,3-dimethyl-5-nitrobenzene, also known as 2-fluoro-5-nitro-m-xylene, is a substituted nitroaromatic compound with the molecular formula $C_8H_8FNO_2$.^[3] Its structure is characterized by a benzene ring functionalized with two activating methyl groups, a deactivating fluoro group, and a strongly deactivating nitro group. The specific arrangement of these substituents creates a highly polarized aromatic system, making it an excellent substrate

for specific types of chemical transformations. Its primary utility is as a chemical intermediate, where the fluorine atom can be readily displaced by a variety of nucleophiles.^{[1][2]} This reactivity profile makes it a valuable component in the synthesis of more complex molecules, including pharmacologically active compounds.^{[1][2]}

Physicochemical Data

The fundamental properties of **2-fluoro-1,3-dimethyl-5-nitrobenzene** are summarized below.

Property	Value	Source
IUPAC Name	2-fluoro-1,3-dimethyl-5-nitrobenzene	PubChem ^[3]
CAS Number	1736-85-2	ChemicalBook, PubChem ^{[1][3]}
Molecular Formula	C ₈ H ₈ FNO ₂	Smolecule, PubChem ^{[2][3]}
Molecular Weight	169.16 g/mol	Smolecule, PubChem ^{[2][3]}
Appearance	Yellow crystalline solid	Smolecule ^[2]
Melting Point	42-43 °C	Smolecule ^[2]
Boiling Point	111-112 °C (at reduced pressure)	Smolecule ^[2]
SMILES	<chem>CC1=CC(=CC(=C1F)C)[O-]</chem>	PubChem ^[3]

Core Reactivity Principles: A Dichotomy of Reactivity

The reactivity of **2-fluoro-1,3-dimethyl-5-nitrobenzene** is dominated by the powerful electronic influence of the nitro group. This substituent governs the molecule's susceptibility to both nucleophilic and electrophilic attack, albeit in opposing ways.

Nucleophilic Aromatic Substitution (S_NAr): The Predominant Pathway

The molecule is exceptionally well-suited for Nucleophilic Aromatic Substitution (S_NAr). This is a direct consequence of two key structural features:

- **A Strong Electron-Withdrawing Group:** The nitro ($-NO_2$) group, positioned para to the fluorine atom, strongly withdraws electron density from the aromatic ring via both resonance and inductive effects. This withdrawal creates a significant partial positive charge (δ^+) on the carbon atom bonded to the fluorine (C-2), making it highly electrophilic and susceptible to attack by nucleophiles.[4][5]
- **A Good Leaving Group:** The fluorine atom, while a poor leaving group in S_N1/S_N2 reactions, is an excellent leaving group in the context of S_NAr . Its high electronegativity polarizes the C-F bond and enhances the electrophilicity of the target carbon.[6]

Causality of S_NAr Reactivity: The reaction proceeds via a two-step addition-elimination mechanism.[4][5] The rate-determining step is typically the initial attack of the nucleophile on the electron-deficient carbon atom. The resulting intermediate, known as a Meisenheimer complex, is a resonance-stabilized carbanion.[5][7] The stability of this complex is crucial for the reaction to proceed. The nitro group plays a pivotal role by delocalizing the negative charge through resonance, thereby stabilizing the intermediate and lowering the activation energy of the reaction.

Diagram: S_NAr Mechanism

Caption: The addition-elimination mechanism of S_NAr .

Electrophilic Aromatic Substitution (EAS): A Highly Disfavored Pathway

In stark contrast to its high reactivity towards nucleophiles, **2-fluoro-1,3-dimethyl-5-nitrobenzene** is strongly deactivated towards Electrophilic Aromatic Substitution (EAS).

Causality of Deactivation: The nitro group's potent electron-withdrawing nature reduces the electron density of the benzene ring, making it a poor nucleophile. An attacking electrophile (E^+) seeks electron-rich centers, which are conspicuously absent in this molecule.

Consequently, forcing an EAS reaction requires harsh conditions, and yields are typically low.
[2][8]

Regioselectivity (Directing Effects): If an EAS reaction were to occur, the position of substitution would be determined by the conflicting directing effects of the four substituents.

- Nitro ($-\text{NO}_2$): A strong deactivator and a meta-director. It directs incoming electrophiles to the C-4 and C-6 positions.
- Methyl ($-\text{CH}_3$) x2: Weak activators and ortho, para-directors. The C-1 methyl directs to C-2 (blocked), C-6, and C-4. The C-3 methyl directs to C-2 (blocked), C-4, and C-6.
- Fluoro ($-\text{F}$): A deactivator but an ortho, para-director due to lone pair donation. It directs to C-1 (blocked), C-3 (blocked), and C-5 (blocked).

The directing effects converge on positions C-4 and C-6. Both positions are meta to the powerful nitro director and are also activated by the methyl groups. Therefore, any substitution would overwhelmingly occur at these positions.

Diagram: EAS Directing Effects

Caption: Convergence of directing effects for EAS.

Synthesis and Experimental Protocols

Synthesis of 2-Fluoro-1,3-dimethyl-5-nitrobenzene

A plausible and common method for the synthesis of this compound is the direct nitration of the corresponding precursor, 2-fluoro-1,3-dimethylbenzene (2-fluoro-m-xylene). The methyl groups activate the ring, and the reaction is typically performed using a standard nitrating mixture of nitric acid and sulfuric acid.

A procedure analogous to the nitration of 2-fluorotoluene can be adapted.^[9]

- Preparation: A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled in an ice bath.
- Addition: 2-fluoro-1,3-dimethylbenzene is added dropwise to the cooled nitrating mixture while maintaining a low temperature (e.g., 0-10 °C) to control the reaction rate and prevent over-nitration.

- **Reaction:** The mixture is stirred at low temperature for a specified period.
- **Workup:** The reaction mixture is poured onto crushed ice, causing the nitrated product to precipitate. The solid is collected by filtration, washed with water to remove residual acid, and then purified, typically by recrystallization from a suitable solvent like ethanol.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

This protocol describes a general procedure for the S_NAr reaction of **2-fluoro-1,3-dimethyl-5-nitrobenzene** with a generic primary or secondary amine, a common transformation in medicinal chemistry.

Objective: To replace the fluorine atom with an amine nucleophile.

Reagents & Equipment:

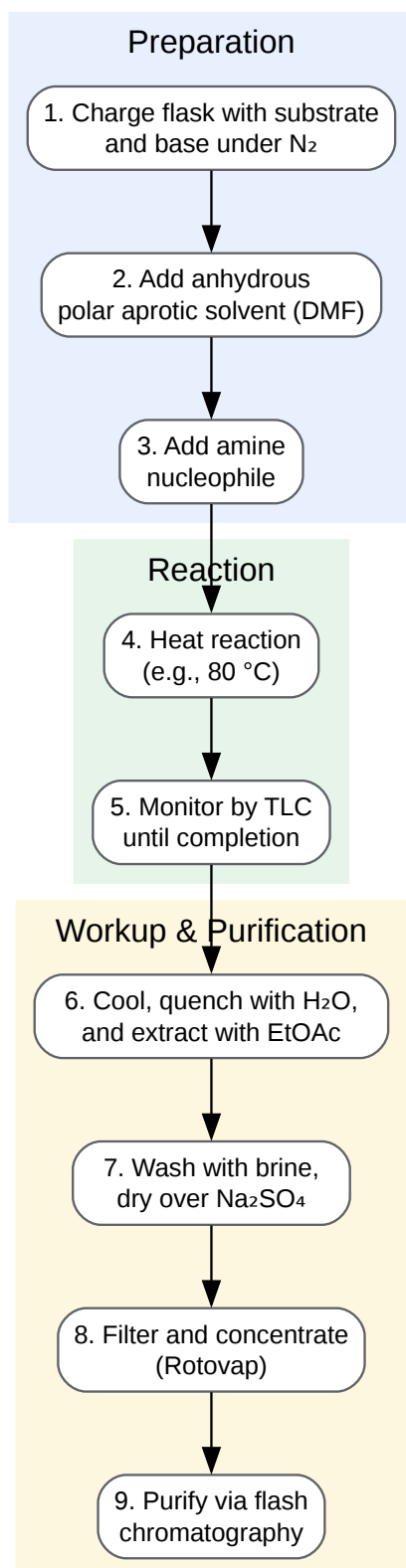
- **2-Fluoro-1,3-dimethyl-5-nitrobenzene** (1.0 eq)
- Amine nucleophile (R₂NH) (1.1 - 1.5 eq)
- Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
- A non-nucleophilic base (e.g., K₂CO₃, DIPEA) (2.0 - 3.0 eq)
- Round-bottom flask with magnetic stirrer
- Condenser and nitrogen/argon inlet
- Heating mantle with temperature control
- Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Step-by-Step Methodology:

- **Setup:** To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add **2-fluoro-1,3-dimethyl-5-nitrobenzene** (1.0 eq) and the base (e.g., K₂CO₃, 2.0 eq).

- **Solvent Addition:** Add the anhydrous polar aprotic solvent (e.g., DMF) to dissolve/suspend the reagents.
- **Nucleophile Addition:** Add the amine nucleophile (1.2 eq) to the stirring mixture at room temperature.
- **Heating:** Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature depends on the nucleophilicity of the amine and should be determined empirically.
- **Monitoring:** Monitor the reaction progress using Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
- **Quenching & Extraction:** After completion, cool the reaction to room temperature. Pour the mixture into water and extract the product with an organic solvent like ethyl acetate (3x).
- **Washing:** Combine the organic layers and wash with brine to remove residual DMF and salts.
- **Drying & Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by flash column chromatography on silica gel to obtain the pure substituted product.

Diagram: S_NAr Experimental Workflow



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Caption: A generalized workflow for S_NAr reactions.

Applications and Conclusion

4.1. Key Applications in Synthesis

The primary value of **2-fluoro-1,3-dimethyl-5-nitrobenzene** lies in its role as a versatile building block. Its well-defined reactivity allows for the controlled introduction of various functional groups at the C-2 position. A notable application is in the synthesis of (benzoylaminophenoxy)phenol derivatives, which have been investigated as androgen receptor antagonists.[1] In this context, the fluoro-nitroaromatic core serves as an anchor to which more complex moieties are attached via the S_NAr reaction.

4.2. Safety and Handling

As a nitroaromatic compound, **2-fluoro-1,3-dimethyl-5-nitrobenzene** should be handled with caution. Nitroaromatics can be toxic if ingested, inhaled, or absorbed through the skin.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

4.3. Conclusion

The reactivity profile of **2-fluoro-1,3-dimethyl-5-nitrobenzene** is characterized by a strong predisposition towards Nucleophilic Aromatic Substitution at the fluorine-bearing carbon, driven by activation from the para-nitro group. Conversely, the molecule is highly resistant to Electrophilic Aromatic Substitution due to the deactivating effect of the same nitro group. This predictable and robust reactivity makes it a reliable and valuable intermediate for chemists in the pharmaceutical and materials science industries, enabling the efficient construction of complex molecular architectures.

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